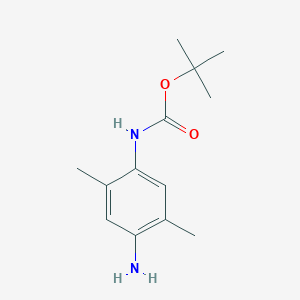

tert-butylN-(4-amino-2,5-dimethylphenyl)carbamate

Description

tert-butyl N-(4-amino-2,5-dimethylphenyl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to a substituted aniline moiety. The compound’s structure includes a phenyl ring with amino (–NH₂) and methyl (–CH₃) substituents at the 4-, 2-, and 5-positions, respectively. The Boc group is widely employed in organic synthesis to protect amine functionalities due to its stability under basic and nucleophilic conditions, while being readily cleaved under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) .

The steric bulk of the tert-butyl group enhances stability against hydrolysis and unintended deprotection, making this compound advantageous in multi-step syntheses. Crystallographic studies of related carbamates often utilize the SHELX software suite for structure refinement, a testament to its robustness in small-molecule crystallography . Applications of this compound span pharmaceutical intermediates, agrochemicals, and materials science, particularly where controlled amine reactivity is critical.

Properties

Molecular Formula |

C13H20N2O2 |

|---|---|

Molecular Weight |

236.31 g/mol |

IUPAC Name |

tert-butyl N-(4-amino-2,5-dimethylphenyl)carbamate |

InChI |

InChI=1S/C13H20N2O2/c1-8-7-11(9(2)6-10(8)14)15-12(16)17-13(3,4)5/h6-7H,14H2,1-5H3,(H,15,16) |

InChI Key |

PDVYKGNQYPQALA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1NC(=O)OC(C)(C)C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4-amino-2,5-dimethylphenyl)carbamate typically involves the reaction of 4-amino-2,5-dimethylphenylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature. The general reaction scheme is as follows:

4-amino-2,5-dimethylphenylamine+Boc2O→tert-butyl N-(4-amino-2,5-dimethylphenyl)carbamate

Industrial Production Methods

In an industrial setting, the production of tert-butyl N-(4-amino-2,5-dimethylphenyl)carbamate can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(4-amino-2,5-dimethylphenyl)carbamate undergoes various chemical reactions, including:

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Hydrolysis: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like DCM.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed

Hydrolysis: 4-amino-2,5-dimethylphenylamine.

Substitution: Various substituted derivatives depending on the electrophile used.

Oxidation and Reduction: Corresponding oxidized or reduced products.

Scientific Research Applications

tert-Butyl N-(4-amino-2,5-dimethylphenyl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-(4-amino-2,5-dimethylphenyl)carbamate involves the formation of a stable carbamate linkage that protects the amino group from unwanted reactions . The tert-butyl group can be removed under acidic conditions, regenerating the free amine . This selective protection and deprotection mechanism is essential in multi-step organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tert-butyl N-(4-amino-2,5-dimethylphenyl)carbamate with structurally analogous carbamates, focusing on physicochemical properties, reactivity, and synthetic utility.

Table 1: Comparative Properties of Carbamate Derivatives

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility in Dichloromethane | Deprotection Conditions (Acid) | Stability in Basic Media |

|---|---|---|---|---|---|

| tert-butyl N-(4-amino-2,5-dimethylphenyl)carbamate | 264.35 | 145–148 | High | 4M HCl/dioxane, 2h, 25°C | Excellent |

| Benzyl N-(4-amino-2,5-dimethylphenyl)carbamate | 270.32 | 98–101 | Moderate | 1M H₂SO₄/EtOH, 1h, 25°C | Moderate |

| Methyl N-(4-amino-2,5-dimethylphenyl)carbamate | 194.23 | 75–78 | Low | 0.1M HCl/THF, 30min, 25°C | Poor |

| tert-butyl N-(4-amino-3,5-dimethylphenyl)carbamate | 264.35 | 152–155 | High | 4M HCl/dioxane, 3h, 25°C | Excellent |

Key Findings:

Steric and Electronic Effects: The tert-butyl group in the 2,5-dimethyl-substituted derivative confers superior solubility in nonpolar solvents (e.g., dichloromethane) compared to the methyl-protected analog. However, the 3,5-dimethyl isomer exhibits a marginally higher melting point due to enhanced crystal packing efficiency . Benzyl carbamates demonstrate faster deprotection under milder acidic conditions but exhibit lower stability in basic media due to the lability of the benzyloxycarbonyl group.

Deprotection Kinetics :

- tert-butyl carbamates require stronger acids (e.g., 4M HCl) for deprotection compared to benzyl or methyl analogs. This aligns with the Boc group’s resilience, which is advantageous in sequential deprotection strategies .

Substituent Position Sensitivity :

- The 2,5-dimethyl substitution pattern on the phenyl ring slightly accelerates deprotection relative to the 3,5-dimethyl isomer, likely due to reduced steric hindrance around the carbamate linkage.

Applications in Synthesis :

- tert-butyl derivatives are preferred in solid-phase peptide synthesis (SPPS) for their orthogonal protection compatibility. In contrast, methyl carbamates are less favored due to hydrolysis susceptibility.

Mechanistic Insights:

- The Boc group’s stability arises from the tert-butyl group’s electron-donating inductive effect, which destabilizes the carbamate’s carbonyl toward nucleophilic attack. Conversely, benzyl carbamates undergo acidolysis via protonation of the benzyl oxygen, facilitating cleavage.

Limitations and Trade-offs:

- While tert-butyl carbamates excel in stability, their bulkiness can hinder reaction rates in sterically demanding environments. Benzyl analogs, though less stable, offer versatility in catalytic hydrogenation-mediated deprotection.

Biological Activity

tert-butyl N-(4-amino-2,5-dimethylphenyl)carbamate is a carbamate compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and relevant research findings.

Chemical Structure and Composition:

- Molecular Formula: C₁₃H₁₉N₂O₂

- Molecular Weight: 221.30 g/mol

- CAS Number: 810662-51-2

- Purity: 95%

The compound features a tert-butyl group attached to the nitrogen of the carbamate functional group, linked to a 4-amino-2,5-dimethylphenyl moiety. This structure suggests potential applications in medicinal chemistry due to its unique substitution pattern on the phenyl ring.

Synthesis

The synthesis of tert-butyl N-(4-amino-2,5-dimethylphenyl)carbamate typically involves the reaction of 4-amino-2,5-dimethylphenol with tert-butyl chloroformate in the presence of a base like triethylamine. The reaction is conducted under anhydrous conditions to prevent hydrolysis. Purification is achieved through recrystallization or column chromatography.

Synthetic Routes:

- Reagents Used:

- tert-butyl chloroformate

- Triethylamine (as a base)

- Conditions:

- Anhydrous environment

- Controlled temperature to optimize yield

The biological activity of tert-butyl N-(4-amino-2,5-dimethylphenyl)carbamate is attributed to its interaction with specific molecular targets within biological systems. The amino group can form hydrogen bonds with enzyme active sites, facilitating either inhibition or activation of enzymatic activities. The steric hindrance provided by the tert-butyl group influences binding affinity and specificity.

Applications in Research

This compound has been utilized in various research applications:

- Enzyme Inhibition Studies: Investigating its role as an inhibitor in enzymatic reactions.

- Protein Interaction Studies: Understanding how it interacts with different proteins and affects their function.

- Potential Medicinal Uses: Its structural characteristics suggest possible applications in developing pharmaceuticals targeting specific diseases.

Comparative Analysis with Similar Compounds

A comparison with similar compounds reveals unique properties that may enhance its biological activity:

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| tert-butyl N-(2-amino-5-dimethylphenyl)carbamate | Similar tert-butyl group; different aromatic substitution | Exhibits different biological activity profiles |

| Methyl N-(4-amino-2-methylphenyl)carbamate | Contains methyl instead of tert-butyl | Potentially different solubility and reactivity |

| Ethyl N-(3-amino-4-methylphenyl)carbamate | Ethyl group; different amino substitution | May have distinct pharmacological properties |

The specific substitution pattern on the phenyl ring of tert-butyl N-(4-amino-2,5-dimethylphenyl)carbamate can influence its reactivity and interactions with biological targets, distinguishing it from other similar compounds .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential as a therapeutic agent. For instance, investigations into its antioxidant properties have shown promising results, suggesting that it may play a role in combating oxidative stress-related diseases . Additionally, studies focusing on structure–activity relationships (SAR) have indicated that modifications to the compound can enhance its efficacy against specific targets such as Mycobacterium tuberculosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.